molecular formula C11H8Br2O3 B2628503 Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate CAS No. 91182-70-6

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate

Cat. No.: B2628503
CAS No.: 91182-70-6
M. Wt: 347.99
InChI Key: ILHAZUKNVMSAQE-UHFFFAOYSA-N
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Description

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent bromination at the 5 and 7 positions yields this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological activity being studied. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation . Further research is needed to elucidate the detailed molecular mechanisms.

Comparison with Similar Compounds

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific bromine substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5,7-dibromo-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHAZUKNVMSAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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